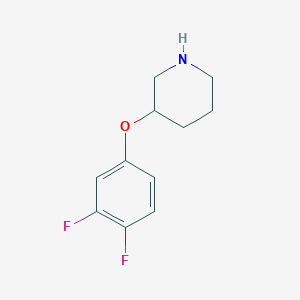

3-(3,4-Difluorophenoxy)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(3,4-Difluorophenoxy)piperidine” is a piperidine derivative . It has a linear formula of C11H13F2NO . It is a solid or semi-solid or liquid or lump in physical form .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity with a wide functional group tolerance .

Molecular Structure Analysis

The molecular weight of “3-(3,4-Difluorophenoxy)piperidine” is 213.23 g/mol . The InChI code is 1S/C11H13F2NO/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(3,4-Difluorophenoxy)piperidine” are not detailed in the search results, piperidine derivatives have been synthesized through various intra- and intermolecular reactions .

Physical And Chemical Properties Analysis

“3-(3,4-Difluorophenoxy)piperidine” is a solid or semi-solid or liquid or lump in physical form . It has a linear formula of C11H13F2NO . The molecular weight is 213.23 g/mol .

Applications De Recherche Scientifique

Drug Design and Synthesis

Piperidines, including “3-(3,4-Difluorophenoxy)piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing the piperidine moiety is a significant application of "3-(3,4-Difluorophenoxy)piperidine" . This includes the discovery and evaluation of synthetic and natural piperidines .

Multicomponent Reactions

“3-(3,4-Difluorophenoxy)piperidine” can be used in multicomponent reactions, a type of reaction where three or more reactants combine to form a product . This is an important task of modern organic chemistry .

Cyclization and Annulation

Cyclization and annulation are key processes in the synthesis of piperidines . “3-(3,4-Difluorophenoxy)piperidine” can be used in these processes to form various piperidine derivatives .

Amination

Amination is a process where an amine group is introduced into a molecule . “3-(3,4-Difluorophenoxy)piperidine” can be used in amination processes, contributing to the synthesis of biologically active piperidines .

Anticancer Agents

Piperidine-embedded anticancer agents have shown particularly good activity on androgen-refractory cancer cell lines (ARPC) . “3-(3,4-Difluorophenoxy)piperidine” could potentially be used in the synthesis of these agents .

Safety and Hazards

Propriétés

IUPAC Name |

3-(3,4-difluorophenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRPULUTXCJBDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647918 |

Source

|

| Record name | 3-(3,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorophenoxy)piperidine | |

CAS RN |

946714-62-1 |

Source

|

| Record name | 3-(3,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)

![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)